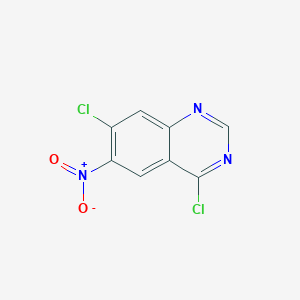

4,7-Dichloro-6-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFFODQAQLNACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440803 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-71-7 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,7-Dichloro-6-nitroquinazoline is a pivotal intermediate in the synthesis of various biologically active compounds, most notably in the development of targeted cancer therapies. Its unique chemical structure, featuring a quinazoline core with chloro and nitro functional groups, makes it a versatile building block for creating complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor to potent therapeutic agents.

Chemical Properties and Structure

This compound is a yellow solid with the molecular formula C₈H₃Cl₂N₃O₂.[1] Due to its reactive nature, particularly its sensitivity to moisture, detailed characterization has been challenging.[1][2] However, comprehensive spectral analysis has been performed to elucidate its structure and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 269.0–270.5 °C | [1] |

| CAS Number | 1629-63-6 |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H-NMR (CDCl₃, δ ppm) | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | [1] |

| ¹³C-NMR (CDCl₃, δ ppm) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | [1] |

| Mass Spec (ESI⁺, MeOH) | m/z: 244.4 [M + H]⁺ | [1] |

| FT-IR (KBr, νₘₐₓ cm⁻¹) | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂) | [1] |

Structural Representation:

-

SMILES: C1=C(C2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl)Cl

-

InChI: InChI=1S/C8H3Cl2N3O2/c9-7-4-2-6(13(14)15)1-5-8(10)11-3-12-7(5)4/h1-3H

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 2-amino-4-chlorobenzoic acid.[1] The overall yield for this three-step synthesis is reported to be 56.1%.[1]

Experimental Protocols

Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one (II) [1]

-

A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is purged with nitrogen.

-

The mixture is stirred and refluxed at 160 °C for 1.5 hours. The reaction progress is monitored by TLC using a 9:1 DCM/methanol mixture as the eluent.

-

After completion, the reaction mixture is cooled to 80 °C, and 500 mL of water is added.

-

The mixture is further cooled to -5 °C over 1 hour and then filtered to collect the precipitate.

-

The solid is washed with water and dried to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one (III) [1]

-

7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL) are added to a 500 mL two-neck round bottom flask.

-

The mixture is cooled to 0 °C in an ice bath and stirred until the solid dissolves.

-

Fuming nitric acid (120 mL) is added slowly to the mixture at 0 °C.

-

The mixture is then stirred for 1.5 hours at 30 °C.

-

Upon completion (monitored by TLC), a 10% NaOH solution is slowly added until a precipitate forms (pH ~7).

-

The precipitate is filtered, washed with water, and dried to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.

Step 3: Preparation of this compound (IV) [1]

-

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.

-

The reaction mixture is cooled, and excess thionyl chloride is removed by rotary evaporation under reduced pressure.

-

Toluene (40 mL) is added to the residue, and the mixture is evaporated again to remove any remaining volatile matter.

-

The resulting precipitate is washed with diethyl ether and dried in a desiccator to yield this compound as a yellow solid.

Role in Drug Development: Precursor to Afatinib

This compound is a highly reactive and crucial intermediate in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor (TKI).[1][2] Afatinib is an approved anticancer drug used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] It functions as an irreversible inhibitor of the ErbB family of receptors, including EGFR (HER1), HER2, and HER4.[1][3]

EGFR/HER2 Signaling Pathway and Inhibition by Afatinib Derivatives

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways play a critical role in cell proliferation, survival, and differentiation.[4] In many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell growth.[2][5]

Afatinib, synthesized from this compound, covalently binds to cysteine residues in the catalytic domains of EGFR and HER2, irreversibly inhibiting their kinase activity.[1] This blockage prevents downstream signaling through cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in tumor growth and induction of apoptosis.[5][6]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic route make it a valuable precursor for the creation of targeted therapeutics. The role of this compound as a key intermediate in the synthesis of Afatinib highlights its importance in the ongoing efforts to develop more effective treatments for cancer by targeting specific molecular pathways. Further research into derivatives of this compound may lead to the discovery of novel therapeutic agents with enhanced efficacy and broader applications.

References

- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dichloro-6-nitroquinazoline is a highly reactive synthetic intermediate crucial in the synthesis of various bioactive quinazoline derivatives, including the tyrosine kinase inhibitor afatinib.[1][2][3] Historically, its instability has limited comprehensive characterization.[1][3] This guide provides a detailed overview of its known physical and spectral properties, drawing from the first complete characterization of this compound. The information is presented to support researchers and professionals in drug development and chemical synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 162012-71-7 |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Molecular Weight | 244.04 g/mol |

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Melting Point | 269.0–270.5 °C | [1] |

| Solubility | Highly sensitive to moisture and readily hydrolyzes.[3] | [3] |

Spectral Data

The following tables summarize the key spectral data for this compound.

Mass Spectrometry

| Technique | Ion | m/z (found) | Required m/z |

| ESI⁺ (MeOH) | [M+H]⁺ | 244.4 | 244.0 and 246.0 |

Reference:[1]

Infrared (IR) Spectroscopy

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| 3089 | C-H stretch |

| 1726, 1645, 1610 | C=N stretch |

| 1546 | C=C stretch |

| 1527, 1323 | NO₂ stretch |

Reference:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.18 | s | 1H | H-2 |

| 8.76 | s | 1H | H-5 |

| 8.30 | s | 1H | H-8 |

Reference:[1]

¹³C-NMR (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.6 | C-4 |

| 156.9 | C-2 |

| 151.6 | C-8a |

| 147.5 | C-6 |

| 132.8 | C-7 |

| 132.2 | C-8 |

| 123.5 | C-5 |

| 122.1 | C-4a |

Reference:[1]

Experimental Protocols

The following protocols are based on the methods described for the synthesis and characterization of this compound.[1]

Synthesis of this compound

The synthesis is a three-step process starting from 2-amino-4-chlorobenzoic acid.[1][2][3]

-

Preparation of 7-Chloroquinazolin-4(3H)-one: 2-amino-4-chlorobenzoic acid is refluxed with formamide at 160 °C.

-

Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one: The product from the previous step is subjected to nitration using a mixture of fuming nitric acid and sulfuric acid at 0 °C, followed by stirring at 30 °C.[1] The reaction is neutralized with a 10% NaOH solution to precipitate the product.[1]

-

Preparation of this compound: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and N,N-dimethylformamide (DMF) is heated to 100 °C for 2 hours.[1] After cooling, excess thionyl chloride is removed by rotary evaporation. Toluene is added and evaporated to remove volatile matter. The resulting precipitate is washed with diethyl ether and dried to yield the final product as a yellow solid.[1]

Characterization Methods

The experimental workflow for the characterization of the synthesized compound is outlined below.

-

Melting Point: The melting point was determined using a standard melting point apparatus.[1]

-

Mass Spectrometry (MS): ESI⁺ mass spectra were recorded on a mass spectrometer using methanol as the solvent.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using KBr pellets.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃.[1]

Conclusion

The data presented in this guide provides a comprehensive overview of the physical and spectral properties of this compound. This information is essential for its use as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The provided experimental protocols offer a basis for its preparation and characterization in a laboratory setting. Due to its noted instability and reactivity, particularly its sensitivity to moisture, appropriate handling and storage procedures are paramount.[3]

References

A Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Synthesis and Properties

For researchers and professionals in drug development and medicinal chemistry, 4,7-dichloro-6-nitroquinazoline stands as a critical intermediate in the synthesis of various bioactive compounds, most notably the targeted cancer therapeutic, Afatinib. This guide provides an in-depth look at its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Molecular Weight | 244.04 g/mol |

| CAS Registry Number | 162012-71-7 |

This compound is a highly reactive intermediate and is often synthesized and used in situ for subsequent reactions due to its sensitivity to moisture.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 2-amino-4-chlorobenzoic acid.[1] The overall synthetic route achieves a yield of approximately 56.1%.[2]

Experimental Protocol

Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one

A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is sparged with nitrogen. The reaction mixture is then heated to reflux at 160°C for 1.5 hours. Progress is monitored by thin-layer chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent. Upon completion, the mixture is cooled to 80°C, and 500 mL of water is added. The solution is further cooled to -5°C for 1 hour to facilitate precipitation, and the resulting solid is collected by filtration.[1]

Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one

7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is dissolved in sulfuric acid (120 mL) in a two-neck round bottom flask, cooled to 0°C in an ice bath. Fuming nitric acid (120 mL) is added dropwise at 0°C. The mixture is then stirred for 1.5 hours at 30°C. After the reaction is complete, as indicated by TLC, a 10% NaOH solution is carefully added until a precipitate forms (pH ~7).[1]

Step 3: Preparation of this compound

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated to 100°C and stirred for 2 hours. After cooling, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator. Toluene (40 mL) is added to the residue and evaporated again to ensure complete removal of volatile components, yielding the target compound.[1]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway of this compound.

References

Navigating the Synthesis and Handling of 4,7-Dichloro-6-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-Dichloro-6-nitroquinazoline could be located. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including other chlorinated and nitrated quinazoline derivatives. It is imperative to treat this compound as a substance with unknown toxicity and to handle it with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.

Introduction

This compound is a highly reactive intermediate pivotal in the synthesis of various bioactive quinazoline derivatives, most notably the potent second-generation tyrosine kinase inhibitor, Afatinib.[1][2] Afatinib is an approved anticancer therapeutic used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The inherent reactivity of this compound, while synthetically useful, necessitates stringent safety protocols and handling procedures to minimize exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known safety considerations, handling procedures, and a detailed experimental protocol for its synthesis.

Safety and Handling

Given the absence of a dedicated SDS, a conservative approach to safety is mandatory. The following tables summarize the potential hazards and recommended safety measures based on related compounds.

Table 1: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Hazard Statements (Potential) | Precautionary Statements (Recommended) |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | P264: Wash face, hands and any exposed skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P317: IF SWALLOWED: Get medical advice/attention.[3] P330: Rinse mouth.[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P332+P317: If skin irritation occurs: Get medical advice/attention.[4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P317: If eye irritation persists: Get medical advice/attention.[4] |

| Respiratory Sensitization | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P319: Get medical help if you feel unwell.[5] |

Table 2: Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield.[7] | Protects against splashes and dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[8] | Prevents skin contact with the potentially irritating and harmful compound. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If not possible, a NIOSH-approved respirator with appropriate cartridges should be used.[9] | Minimizes inhalation of dust or vapors. |

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[7] Seek immediate medical attention.[10] |

| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation develops.[4] |

| Eye Contact | Immediately rinse eyes with a copious amount of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.[4] |

Table 4: Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | Avoid using a solid water stream as it may scatter and spread the fire. |

| Specific Hazards | Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. |

| Accidental Release | Wear appropriate PPE.[4] For small spills, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid generating dust.[4] For large spills, contain the material and prevent it from entering drains or waterways.[4] |

Table 5: Storage and Stability

| Parameter | Recommendation |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials. |

| Stability | Stable under normal storage conditions.[4] However, it is noted to be a highly reactive and potentially unstable intermediate.[1][2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[7] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, which is a key intermediate in the production of Afatinib.[1]

Materials:

-

7-Chloro-6-nitroquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Toluene

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 7-Chloro-6-nitroquinazolin-4(3H)-one (1 equivalent), thionyl chloride (approximately 24 equivalents), and a catalytic amount of N,N-dimethylformamide (approximately 0.01 equivalents).[1]

-

Heat the mixture to 100°C and stir for 2 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1]

-

Add toluene to the residue and evaporate again to ensure complete removal of residual thionyl chloride.[1]

-

The resulting solid is this compound.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of chemical intermediates.

Role in EGFR Signaling Pathway Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 5. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

An In-depth Technical Guide to the Synthesis of a Key Intermediate for Afatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of a pivotal intermediate in the production of Afatinib, a potent irreversible ErbB family blocker used in cancer therapy. The focus of this document is on the practical aspects of the synthesis, including detailed experimental protocols, quantitative data, and process visualization to aid researchers and drug development professionals in their work.

Introduction

Afatinib (marketed as Gilotrif®) is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the entire ErbB family of receptors (EGFR, HER2, ErbB3, and ErbB4). Its chemical name is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. The synthesis of this complex molecule involves a multi-step process, with the formation of a substituted quinazoline core being a critical phase. This guide will focus on a common and crucial intermediate: N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine . From this key intermediate, the synthesis proceeds through several key transformations to yield Afatinib.

Synthetic Pathway Overview

The synthesis of Afatinib from the key intermediate, N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, can be broadly divided into three main stages:

-

Nucleophilic Aromatic Substitution: Introduction of the (S)-tetrahydrofuran-3-yloxy side chain at the C7 position of the quinazoline ring.

-

Nitro Group Reduction: Reduction of the nitro group at the C6 position to an amino group, which serves as a handle for the introduction of the final side chain.

-

Amidation: Coupling of the C6-amino group with a reactive derivative of 4-(dimethylamino)but-2-enoic acid to complete the synthesis of the Afatinib free base.

The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway from the key intermediate to Afatinib.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations in the Afatinib synthesis, starting from the pivotal intermediate N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Stage 1: Synthesis of N4-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C7 position of the quinazoline ring is displaced by the alkoxide of (S)-3-hydroxytetrahydrofuran.

Experimental Protocol:

A common procedure involves dissolving N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A base is then added to deprotonate the hydroxyl group of the tetrahydrofuran derivative, forming a nucleophilic alkoxide. The reaction mixture is typically heated to drive the substitution to completion. After the reaction is complete, the product is isolated by precipitation or extraction and may be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | [1] |

| Reagents | (S)-3-hydroxytetrahydrofuran, Sodium Hydride (NaH) | [2] |

| Solvent | Tetrahydrofuran (THF) | |

| Molar Ratio (Starting Material:(S)-3-ol:NaH) | 1 : 2.3 : 3 | [2] |

| Reaction Temperature | Not specified, typically elevated | |

| Reaction Time | Not specified | |

| Yield | Not explicitly stated for this step, but an overall yield of 84% for the final three steps is reported.[3][4] |

Stage 2: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

The nitro group of the intermediate from Stage 1 is reduced to an amine. This transformation is crucial for the subsequent amidation step. A widely used method for this reduction is the use of iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol:

The nitro intermediate is suspended in a mixture of ethanol and water. Ammonium chloride is added, followed by iron powder. The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The product is then typically precipitated by adding water to the filtrate and can be collected by filtration.

| Parameter | Value | Reference |

| Starting Material | N4-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | |

| Reagents | Iron powder, Ammonium chloride (NH4Cl) | [5] |

| Solvent | Ethanol/Water mixture | [5] |

| Molar Ratio (Starting Material:NH4Cl:Fe) | 1 : 5.0 : 5.0 | [5] |

| Reaction Temperature | 80 °C | [5] |

| Reaction Time | 3 hours | [6] |

| Yield | 88% | [6] |

Stage 3: Synthesis of Afatinib (Amidation)

The final step in the synthesis of the Afatinib free base is the acylation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid, such as the corresponding acyl chloride.

Experimental Protocol:

The diamine intermediate from Stage 2 is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the HCl generated during the reaction. A solution of (E)-4-(dimethylamino)but-2-enoyl chloride is then added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is then isolated by aqueous work-up and can be purified by crystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine | |

| Reagents | (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, Triethylamine | [7] |

| Solvent | Dichloromethane | [7] |

| Reaction Temperature | Cooled to below 10 °C for addition, then room temperature | [7] |

| Reaction Time | 6 hours | [7] |

| Yield | 89.4% (for the subsequent intermediate before the final condensation) | [7] |

Workflow Visualization

The general laboratory workflow for the synthesis of Afatinib from its key intermediate can be visualized as follows:

Caption: General experimental workflow for the synthesis of Afatinib.

Conclusion

The synthesis of Afatinib is a well-established process that relies on the strategic construction and functionalization of a quinazoline core. The key intermediate, N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, serves as a versatile platform for the introduction of the necessary side chains. The synthetic route outlined in this guide, involving nucleophilic aromatic substitution, nitro group reduction, and amidation, represents a robust and scalable approach. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals involved in the synthesis of Afatinib and related compounds. Careful control of reaction conditions and purification at each step are critical to achieving high yields and purity of the final active pharmaceutical ingredient.

References

- 1. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]

- 3. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 4. syncsci.com [syncsci.com]

- 5. mdpi.com [mdpi.com]

- 6. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 7. CN103242303A - Afatinib preparation method - Google Patents [patents.google.com]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 4,7-dichloro-6-nitroquinazoline has emerged as a critical building block, particularly in the development of targeted cancer therapies. Its strategic substitution pattern provides a versatile platform for the synthesis of potent kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and development of advanced therapeutics. We will delve into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Synthesis and Chemical Properties

This compound is a highly reactive intermediate that is often synthesized and used in situ due to its instability.[1] However, a scalable, three-step synthesis has been developed, enabling its isolation and characterization.[1]

The process begins with the condensation of 2-amino-4-chlorobenzoic acid, followed by nitration and subsequent chlorination to yield the final product.[1] The presence of two chlorine atoms at the 4 and 7 positions, along with a nitro group at the 6 position, makes this molecule an exceptionally versatile precursor for further chemical modifications. The chlorine at the C4 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various side chains that are crucial for biological activity.

Role in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

The primary significance of this compound in medicinal chemistry lies in its role as a key intermediate in the synthesis of a class of drugs known as 4-anilinoquinazolines. These compounds have proven to be highly effective and selective inhibitors of tyrosine kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1]

The Quinazoline Scaffold as a Kinase Inhibitor

The quinazoline ring system is a bioisostere of the adenine core of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis. The substituents on the quinazoline core play a crucial role in determining the potency and selectivity of these inhibitors.

Afatinib: A Case Study

A prime example of the importance of this compound is its use in the synthesis of afatinib, a potent second-generation, irreversible dual inhibitor of EGFR and HER2.[1] Afatinib is an approved treatment for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] The synthesis of afatinib utilizes this compound as a starting material, where the 4-chloro group is displaced by a substituted aniline, and the 7-chloro group is substituted to introduce a solubilizing group. The 6-nitro group is subsequently reduced and further functionalized to introduce a Michael acceptor, which forms a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.[3]

Quantitative Biological Data

The following tables summarize the biological activity of various quinazoline-based inhibitors, highlighting their potency against key cancer-related kinases and cell lines. While specific data for direct derivatives of this compound are limited in publicly available literature, the data for structurally related compounds underscore the potential of this scaffold.

Table 1: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Afatinib | EGFR | 0.5 | [4] |

| Afatinib | EGFR (L858R/T790M) | 3.8 | [4] |

| Gefitinib | EGFR | 27 | [4] |

| Compound 19b | EGFR | 0.04 µM | [4] |

| Compound 20h | EGFR | 0.03 µM | [4] |

| Compound 7k | HER2 | 29 | [5] |

| Lapatinib | HER2 | - | [5] |

Table 2: Cytotoxic Activity of Quinazoline Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 8a | MCF-7 | Breast | 0.6955 | [6] |

| Compound 8b | HepG-2 | Liver | 0.2242 | [6] |

| Compound 9b | PC-3 | Prostate | 0.1902 | [6] |

| Compound 19b | HepG2 | Liver | 0.04 | [4] |

| Compound 20g | PC-3 | Prostate | 0.05 | [4] |

Experimental Protocols

Synthesis of this compound

A detailed, multi-step protocol for the synthesis of this compound from 2-amino-4-chlorobenzoic acid is described by Nguyen et al. (2018).[1] The key steps are summarized below:

-

Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide at elevated temperatures.

-

Nitration: The resulting 7-chloroquinazolin-4(3H)-one is nitrated using a mixture of nitric acid and sulfuric acid.

-

Chlorination: The 7-chloro-6-nitroquinazolin-4(3H)-one is then chlorinated using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide to yield this compound.[1]

A detailed workflow for the synthesis is visualized in the diagram below.

EGFR/HER2 Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of compounds against EGFR and HER2 kinases.

Materials:

-

Recombinant human EGFR or HER2 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[7][8]

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.[7][8]

-

The luminescent signal is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

A generalized workflow for a kinase inhibitor assay is depicted in the diagram below.

Signaling Pathways and Mechanism of Action

Quinazoline-based inhibitors derived from this compound primarily target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.

The EGFR Signaling Pathway

Upon binding of its ligand (e.g., Epidermal Growth Factor, EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell proliferation and inhibit apoptosis.[9] Quinazoline inhibitors block the initial autophosphorylation step, thereby shutting down these pro-survival signals.

The HER2 Signaling Pathway

HER2 is a member of the EGFR family but does not have a known direct ligand. It typically functions as a co-receptor, forming heterodimers with other EGFR family members, which leads to a potentiation of downstream signaling. Overexpression of HER2, common in a subset of breast cancers, leads to constitutive activation of these oncogenic pathways. Dual EGFR/HER2 inhibitors like afatinib are effective in these cancers by simultaneously blocking the signaling from both receptors.

Visualizations

Caption: Synthetic pathway of this compound.

Caption: Generalized workflow for a kinase inhibitor assay.

Caption: EGFR signaling pathway and point of inhibition.

Conclusion

This compound is a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its strategic functionalization provides a robust and versatile starting point for the synthesis of highly potent and selective kinase inhibitors that have transformed the treatment of certain cancers. The continued exploration of derivatives based on this core structure holds significant promise for the development of next-generation targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Icotinib - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,7-Dichloro-6-nitroquinazoline for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application Context of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of 4,7-dichloro-6-nitroquinazoline, a critical intermediate in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor Afatinib. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering detailed information on suppliers, physicochemical properties, synthesis protocols, and the biological context of its downstream applications.

Sourcing and Procurement of this compound

Identifying a reliable source for key starting materials is paramount for uninterrupted research and development. This compound is available from a number of chemical suppliers specializing in research-grade compounds and pharmaceutical intermediates. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data (such as a Certificate of Analysis), and the supplier's ability to provide larger quantities for scale-up studies.

Below is a summary of publicly available data from various suppliers. Researchers are advised to request quotations and detailed specifications directly from the suppliers for the most current information.

| Supplier/Source | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| ChemScene | 19815-16-8 | C₈H₄ClN₃O₂ | 209.59 | ≥98% | Storage: -20°C, sealed, away from moisture.[1] |

| Sigma-Aldrich | 162012-70-6 (related fluoro- analog) | C₈H₃ClFN₃O₂ | 227.58 | Not specified; sold as part of a collection for early discovery researchers. Buyer assumes responsibility to confirm purity. | For a structurally related compound, 4-chloro-7-fluoro-6-nitroquinazoline.[2] |

| Sarex | 53449-14-2 (precursor) | C₈H₄ClN₃O₃ | 225.590 | NLT 98% (HPLC) | Data for the precursor, 6-Nitro-7-chloro-4-hydroxy quinazoline.[3] |

| BLD Pharm | 13790-39-1 (related dimethoxy- analog) | C₁₀H₉ClN₂O₂ | 224.64 | Not specified | Data for a structurally related compound, 4-Chloro-6,7-dimethoxyquinazoline.[4] |

Note: The availability of this compound can vary, and some suppliers may synthesize it on demand. It is recommended to contact multiple suppliers to ensure a stable supply chain for your research needs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of a chemical is essential for safe and effective laboratory work.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | [5] |

| Molecular Weight | 244.03 g/mol | [5] |

| Appearance | Light yellow solid | [6] |

| Melting Point | 251.0–253.0 °C (for precursor II) | [6] |

| Solubility | Insoluble in water | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C, sealed, away from moisture | [1] |

Safety Information:

Safety Data Sheets (SDS) for structurally similar compounds indicate that quinazoline derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[7][8][9][10] For 4,7-dichloroquinoline, hazards include skin and eye irritation.[7] For 4-chloro-6,7-dimethoxyquinazoline, precautionary statements advise avoiding breathing dust and wearing protective gear.[8]

Synthesis of this compound: Experimental Protocols

This compound is a highly reactive intermediate and is often synthesized and used in situ.[5][6] A common and scalable synthetic route starts from 2-amino-4-chlorobenzoic acid and proceeds through a three-step process involving condensation, nitration, and chlorination.[5][6]

Synthetic Workflow

The overall synthetic pathway is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedures

The following protocols are adapted from published literature and provide a detailed methodology for each synthetic step.[6]

Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one

-

A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol, 1 equiv.) and formamide (125.0 mL, 2.77 mol, 14 equiv.) is aerated with nitrogen.[6]

-

The mixture is stirred and refluxed for 1.5 hours at 160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent.[6]

-

The reaction mixture is then cooled to 80 °C, and 500 mL of water is added.[6]

-

The mixture is further cooled to -5 °C over 1 hour and then filtered.[6]

-

The resulting precipitate is washed with water and dried at 60 °C to yield 7-chloroquinazolin-4(3H)-one as a light brown solid.[6]

Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one

-

7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL) are added to a 500 mL two-neck round bottom flask.[6]

-

The mixture is cooled to 0 °C on an ice bath and stirred until the solid dissolves.[6]

-

Fuming nitric acid (120 mL) is slowly added to the mixture at 0 °C.[6]

-

The mixture is then stirred for 1.5 hours at 30 °C. Reaction completion is monitored by TLC.[6]

-

Upon completion, a 10% NaOH solution is slowly added to the reaction mixture until a precipitate forms (pH ~7).[6]

-

The mixture is filtered to obtain a light yellow solid. For purification, the solid is redissolved in 5M HCl and neutralized with 10% NaOH to a pH of 6-7 to reprecipitate the pure product.[6]

-

The purified precipitate is filtered, washed with water, and dried at 60 °C to yield 7-chloro-6-nitroquinazolin-4(3H)-one.[6]

Step 3: Preparation of this compound

-

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethyl-formamide (0.25 mL) is melted and stirred at 100 °C for 2 hours.[6]

-

The reaction mixture is allowed to cool, and the excess thionyl chloride is removed by rotary evaporation under reduced pressure.[6]

-

Toluene (40 mL) is added to the residue, and the mixture is evaporated again to ensure the complete removal of volatile matter, yielding this compound.[6]

Biological Context: Role as a Precursor to EGFR Inhibitors

This compound is a crucial building block in the synthesis of several 4-anilinoquinazoline derivatives that function as tyrosine kinase inhibitors (TKIs).[6] The most prominent of these is Afatinib, an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), HER2, and HER4.[11] Mutations and overexpression of these receptors are implicated in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[12]

Afatinib's mechanism of action involves covalent binding to the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and migration.[13]

The EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by Afatinib.

Caption: Simplified EGFR signaling pathway and inhibition by Afatinib.

Conclusion

This compound is a pivotal intermediate for the synthesis of targeted anticancer agents. This guide provides researchers with essential information regarding its procurement, synthesis, and the biological context of its application. The detailed experimental protocols and diagrams are intended to facilitate a deeper understanding and practical application of this compound in a research setting. As with all chemical research, it is imperative to consult the relevant safety data sheets and perform thorough risk assessments before commencing any experimental work.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-chloro-7-fluoro-6-nitro-quinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 4. 13790-39-1|4-Chloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Spectral Characterization of this compound [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

An In-Depth Technical Guide to the Stability and Storage of 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,7-Dichloro-6-nitroquinazoline is a highly reactive intermediate crucial in the synthesis of various therapeutic agents, notably as a precursor to irreversible tyrosine kinase inhibitors like afatinib. Its utility in medicinal chemistry is, however, paralleled by its inherent instability, particularly its sensitivity to moisture. This technical guide synthesizes the available information on the stability profile of this compound, providing a comprehensive overview of the factors influencing its degradation, recommended storage and handling procedures, and generalized protocols for its stability assessment. Due to the limited published quantitative stability data for this specific compound, this guide also draws upon stability characteristics of analogous chloro-nitroaromatic and quinazoline compounds to provide a broader understanding for researchers.

Core Stability Profile

The chemical structure of this compound, featuring two reactive chloro substituents and an electron-withdrawing nitro group on a quinazoline core, dictates its high reactivity. The primary stability concern is its extreme sensitivity to moisture, which can lead to rapid hydrolysis. Consequently, proper storage and handling in a controlled, inert environment are paramount to maintaining its integrity.

Factors Affecting Stability

The stability of this compound is contingent on several environmental factors. Understanding these factors is critical for preventing degradation during storage and use.

Moisture and Hydrolysis

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The presence of water can lead to the displacement of the chlorine atoms, particularly the highly reactive chlorine at the 4-position, to form less active hydroxy derivatives. This reactivity is a known characteristic of similar chloro-nitroaromatic compounds.

Temperature

Light

Many quinazoline and nitroaromatic compounds are known to be sensitive to light. Photodegradation can occur, leading to the formation of various impurities. Therefore, protection from light is a key consideration for storage.

pH

The quinazoline ring system's stability can be pH-dependent. In strongly acidic or alkaline conditions, especially with heating, the quinazoline ring can be susceptible to cleavage. For this compound, these conditions would also likely accelerate the hydrolysis of the chloro substituents.

Recommended Storage and Handling

Given its reactivity, stringent storage and handling protocols are necessary to preserve the quality of this compound.

Storage Conditions

A summary of recommended storage conditions from various chemical suppliers is provided in Table 1. The consensus points towards cold, dry, and dark conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C or -20 °C | To minimize thermal degradation and slow reaction rates. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent contact with atmospheric moisture. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis. |

| Light | Protect from light. | To prevent photolytic degradation. |

Handling Procedures

-

Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Also, avoid contact with nucleophilic solvents like alcohols, as alcoholysis can occur.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Dispensing: Use clean, dry utensils and equipment for weighing and transferring the compound.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. Other potential pathways include photodegradation and thermal decomposition, the mechanisms of which can be complex for nitroaromatic compounds.

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

Specific quantitative stability data for this compound, such as shelf-life under various conditions or degradation kinetics, is not extensively reported in the literature. However, stability studies on other quinazoline derivatives provide some context, as shown in Table 2.

| Compound | Conditions | Observed Stability |

| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | In ultrapure water (10⁻³ M), kept in dark at 4°C. | Stable for over 40 days. At 10⁻⁴ M, stable for 119 days.[1] |

| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | In DMSO (10⁻³ M). | Considered unstable; absorption spectra show immediate modifications.[1] |

| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | 0.1 M HCl at 80°C. | Significant decomposition observed. |

| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | 0.1 M NaOH at 80°C. | Complete degradation observed. |

| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | Solid state at 50°C. | Stable for 1 month. |

| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | Photolytic conditions (liquid and solid state). | A cluster of degradation products formed. |

| Two novel quinazoline derivatives (BG1189, BG1190) | In ultrapure water (10⁻³ M), dark, 22°C. | Highly stable for 624 hours.[2] |

| Two novel quinazoline derivatives (BG1189, BG1190) | In DMSO, dark, 22°C. | BG1189 stable for 552 hours; BG1190 stable for 216 hours.[2] |

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods.

General Protocol for a Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines and should be adapted for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the amount of remaining parent compound and detect any degradation products.

-

Method Validation: The analytical method used should be validated to ensure it is "stability-indicating," meaning it can separate the parent drug from its degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable but highly unstable chemical intermediate. Its stability is primarily compromised by moisture, with temperature, light, and pH also being significant factors. To ensure its integrity, it must be stored under cold, dry, and dark conditions in an inert atmosphere. When handling, extreme care should be taken to avoid exposure to moisture and incompatible substances. While quantitative stability data for this specific compound is scarce, a thorough understanding of its chemical nature and the stability of analogous compounds, combined with appropriate handling and storage, will enable researchers to use it effectively in their synthetic endeavors. It is recommended that users perform their own stability assessments for their specific applications and storage conditions.

References

Literature review of 4,7-Dichloro-6-nitroquinazoline applications

An In-depth Technical Guide to the Applications of 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a critical intermediate in the synthesis of pharmacologically active compounds. We will delve into its synthesis, physicochemical properties, and primary applications, with a focus on its role in the development of targeted cancer therapies. This document consolidates key experimental data and methodologies to serve as a valuable resource for professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are prominent heterocyclic scaffolds that form the core of numerous biologically active compounds.[1] These molecules have demonstrated a vast therapeutic potential, exhibiting properties that include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1] Within the realm of oncology, 4-anilinoquinazoline derivatives have been particularly successful, leading to the development of several approved tyrosine kinase inhibitors (TKIs) for targeted cancer therapy, such as gefitinib, erlotinib, and afatinib.[1]

This compound (CAS No. 162012-71-7) is a highly reactive and pivotal intermediate used in the synthesis of these complex molecules.[1][2] Its specific substitution pattern, featuring reactive chlorine atoms at the C4 and C7 positions and an electron-withdrawing nitro group at C6, makes it an ideal precursor for creating diverse libraries of quinazoline derivatives for drug discovery. Its most notable application is in the scalable synthesis of Afatinib, a potent second-generation TKI.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid.[1] This synthetic route involves condensation, nitration, and subsequent chlorination.

Synthetic Workflow

The overall workflow for the synthesis is depicted below. It begins with the formation of the quinazolinone ring system, followed by nitration and finally chlorination to yield the target intermediate.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established literature procedures with minor modifications.[1][3]

Step 1: Condensation to form 7-Chloroquinazolin-4(3H)-one

-

Reagents: 2-amino-4-chlorobenzoic acid, formamide.

-

Procedure: A mixture of 2-amino-4-chlorobenzoic acid (1 equiv.) and formamide (14 equiv.) is heated to reflux at 160 °C for 1.5 hours under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to 80 °C, and water is added. The mixture is further cooled to -5 °C for 1 hour, and the resulting precipitate is collected by filtration to yield 7-chloroquinazolin-4(3H)-one.[1]

Step 2: Nitration to form 7-Chloro-6-nitroquinazolin-4(3H)-one

-

Reagents: 7-chloroquinazolin-4(3H)-one, sulfuric acid, fuming nitric acid.

-

Procedure: 7-chloroquinazolin-4(3H)-one is dissolved in sulfuric acid in a flask and cooled to 0 °C on an ice bath. Fuming nitric acid is added slowly while maintaining the temperature at 0 °C. The mixture is then stirred for 1.5 hours at 30 °C. Upon completion, the reaction is quenched by the slow addition of a 10% NaOH solution until a precipitate forms (pH ~7), which is then collected.[1]

Step 3: Chlorination to form this compound

-

Reagents: 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

-

Procedure: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of DMF is heated and stirred at 100 °C for 2 hours. After cooling, the excess thionyl chloride is removed by rotary evaporation under reduced pressure. Toluene is added and evaporated to remove any remaining volatile matter, yielding the final product, this compound.[1][3]

Synthesis Data

The yields for each step of the synthesis have been reported as follows.

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Condensation | Formamide, 160°C | 82.3% | [1][4] |

| 2 | Nitration | HNO₃/H₂SO₄ | 84.7% | [1][4] |

| 3 | Chlorination | SOCl₂/DMF, 100°C | 91.3% | [1][4] |

| Overall | - | - | 56.1% | [1][2] |

Applications in Drug Discovery

The primary application of this compound is as a versatile building block for synthesizing 4-substituted quinazoline derivatives. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which is a key step in the synthesis of many TKI drugs.[1]

Intermediate for Afatinib Synthesis

This compound is a crucial intermediate in the most scalable synthetic route for Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][5] The synthesis involves the sequential substitution of the chlorine atoms and reduction of the nitro group.

Caption: General synthetic application in TKI development.

Target: EGFR Signaling Pathway

Many quinazoline derivatives synthesized from this intermediate, including Afatinib, function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][6] Overactivation of the EGFR signaling pathway is a common driver in many cancers, leading to uncontrolled cell proliferation and survival. These inhibitors typically bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and the activation of downstream pro-survival signaling cascades.

Caption: EGFR signaling pathway and inhibition by quinazoline TKIs.

Other Potential Applications

While its primary documented use is in oncology, the quinazoline scaffold is a key pharmacophore in developing agents for other therapeutic areas.[1] Derivatives are being investigated for antimicrobial, antimalarial, and anti-inflammatory applications.[1][7] The reactivity of this compound makes it a valuable starting material for creating novel derivatives for screening in these and other disease areas. Additionally, it has potential applications in materials science and agricultural chemistry as a building block for specialized polymers or pesticides.[8]

Conclusion

This compound is a high-value chemical intermediate whose significance is firmly established in the field of medicinal chemistry. Its well-defined synthetic pathway and versatile reactivity make it an indispensable component in the production of advanced therapeutics, most notably the anticancer drug Afatinib. The continued exploration of quinazoline derivatives ensures that this compound will remain a relevant and critical building block for future drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,7-dichloro-6-nitroquinazoline, a key intermediate in the production of various therapeutically significant compounds, including the tyrosine kinase inhibitor Afatinib.[1][2] The synthesis commences from 2-amino-4-chlorobenzoic acid and proceeds through a three-step reaction sequence involving condensation, nitration, and chlorination.[1][2]

Overview of the Synthetic Pathway

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a well-established three-step process.[1][3] The overall yield for this synthetic route is reported to be approximately 56.1%.[1][2]

The three key steps are:

-

Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide under reflux to yield 7-chloroquinazolin-4(3H)-one.

-

Nitration: The resulting 7-chloroquinazolin-4(3H)-one is nitrated using a mixture of fuming nitric acid and sulfuric acid to produce 7-chloro-6-nitroquinazolin-4(3H)-one.

-

Chlorination: The final product, this compound, is obtained by treating 7-chloro-6-nitroquinazolin-4(3H)-one with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the three-step synthesis of this compound.

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | Condensation | 2-amino-4-chlorobenzoic acid, Formamide | 7-Chloroquinazolin-4(3H)-one | 82.3%[1][2] |

| 2 | Nitration | 7-Chloroquinazolin-4(3H)-one, HNO₃/H₂SO₄ | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7%[1][2] |

| 3 | Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one, SOCl₂/DMF | This compound | 91.3%[1][2] |

| Overall | 56.1% [1][2] |

Experimental Protocols

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one (II)

Materials:

-

2-amino-4-chlorobenzoic acid (I)

-

Formamide

Procedure:

-

A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is heated to reflux at 160 °C.[1]

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried to afford 7-chloroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one (III)

Materials:

-

7-Chloroquinazolin-4(3H)-one (II)

-

Sulfuric acid

-

Fuming nitric acid

-

10% Sodium hydroxide solution

-

5M Hydrochloric acid solution

Procedure:

-

In a two-neck round bottom flask, 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is dissolved in sulfuric acid (120 mL) with stirring and cooled to 0 °C in an ice bath.[1]

-

Fuming nitric acid (120 mL) is added slowly to the mixture while maintaining the temperature at 0 °C.[1]

-

After the addition is complete, the mixture is stirred at 30 °C for 1.5 hours.[1]

-

The reaction is monitored by TLC. Once the reaction is complete, the mixture is carefully neutralized by the slow addition of a 10% NaOH solution until a precipitate forms (pH ~7).[1]

-

The precipitate is collected by filtration.

-

For purification, the solid is redissolved in 5M HCl and then re-precipitated by neutralizing the solution with 10% NaOH to a pH of 6-7.[1]

-

The purified precipitate is filtered, washed with water, and dried at 60 °C to yield 7-chloro-6-nitroquinazolin-4(3H)-one as a light yellow solid.[1]

Step 3: Synthesis of this compound (IV)

Materials:

-

7-Chloro-6-nitroquinazolin-4(3H)-one (III)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Toluene

Procedure:

-

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.[1]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[1]

-

Toluene (40 mL) is added to the residue, and the mixture is evaporated again to ensure complete removal of any remaining volatile matter.[1]

-

The resulting solid is the final product, this compound.

Visualizations

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Thionyl Chloride in the Synthesis of 4,7-Dichloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-6-nitroquinazoline is a critical intermediate in the synthesis of various biologically active compounds, including the tyrosine kinase inhibitor afatinib.[1][2] The introduction of chlorine atoms at the 4 and 7 positions provides reactive sites for further functionalization in drug development. A key step in the most efficient synthetic routes is the conversion of a hydroxyl group to a chlorine atom at the 4-position of the quinazoline ring system. This is effectively achieved through chlorination using thionyl chloride (SOCl₂). This document provides detailed application notes and a comprehensive protocol for the use of thionyl chloride in the synthesis of this compound.

Role of Thionyl Chloride

Thionyl chloride is a versatile and highly effective reagent for converting hydroxyl groups, in both alcohols and carboxylic acids (or their tautomeric forms like the 4-hydroxyquinazoline), into chlorides.[3][4] In the synthesis of this compound, thionyl chloride serves as the chlorinating agent to replace the hydroxyl group of 7-chloro-6-nitroquinazolin-4(3H)-one (also known as 7-chloro-4-hydroxy-6-nitroquinazoline) with a chlorine atom. The reaction is typically catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type reagent in situ, enhancing the reactivity of the system.[5] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[6]

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a three-step process starting from 2-amino-4-chlorobenzoic acid.[1]

Caption: Three-step synthesis of this compound.

Experimental Protocol: Chlorination Step

This protocol is adapted from established literature procedures for the synthesis of this compound from 7-chloro-6-nitroquinazolin-4(3H)-one using thionyl chloride.[2]

Materials:

-

7-Chloro-6-nitroquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Toluene

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 7-chloro-6-nitroquinazolin-4(3H)-one (e.g., 6.09 g, 0.027 mol), thionyl chloride (e.g., 48.0 mL, 0.661 mol), and a catalytic amount of N,N-dimethylformamide (e.g., 0.25 mL).

-

Heating: Heat the mixture to 100 °C and stir for 2 hours. The solid reactant should dissolve, and the reaction mixture will typically become a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

-

Azeotropic Removal of Traces: To ensure complete removal of residual thionyl chloride, add toluene (e.g., 40 mL) to the residue and evaporate again under reduced pressure.

-

Product Precipitation and Washing: The resulting solid residue is the crude product. Wash the precipitate with diethyl ether.

-

Drying: Dry the final product, a yellow solid, in a desiccator to obtain pure this compound.

Caption: Workflow for the chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.[1][2]

| Compound | Step | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| 7-Chloroquinazolin-4(3H)-one | Condensation | 2-amino-4-chlorobenzoic acid, Formamide, 160°C | 82.3 | 251.0–253.0 |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Nitration | 7-Chloroquinazolin-4(3H)-one, HNO₃/H₂SO₄, 30°C | 84.7 | - |

| This compound | Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one, SOCl₂/DMF, 100°C | 91.3 | 269.0–270.5 |

| Overall Yield | 3 Steps | - | 56.1 | - |

Spectroscopic Data for this compound: [2]

-

MS (ESI+, MeOH), m/z: found 244.4 [M + H]⁺

-

FT-IR (KBr), νₘₐₓ (cm⁻¹): 3089 (C-H); 1726, 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂)

-

¹H-NMR (CDCl₃), δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8)

-

¹³C-NMR (CDCl₃), δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a)

Safety and Handling Precautions

-

Thionyl chloride is toxic, corrosive, and reacts violently with water.[7] All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The reaction is exothermic and releases toxic gases (SO₂ and HCl). Ensure the reaction setup is equipped with a proper gas trap.

-